HQ-415

描述

HQ-415 是一种与克利奥奎诺尔相关的具有临床意义的生物活性金属螯合剂。 它在各种生物模型中显示出显著的活性,特别是在拯救 TDP-43 毒性和在表达 α-突触核蛋白的细胞中与其他化合物协同作用方面 .

准备方法

HQ-415 的合成涉及多个步骤,通常从中间体的制备开始。反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和特定的温度控制。 工业生产方法旨在确保高纯度和产率,通常涉及大规模反应和纯化过程 .

化学反应分析

HQ-415 经历各种类型的化学反应,包括:

氧化: this compound 在氧化剂存在下可以被氧化,导致形成氧化衍生物。

还原: 它也可以进行还原反应,特别是在还原剂存在下。

取代: this compound 可以参与取代反应,其中其官能团之一被另一个基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

Chemical Applications

Metal Chelation

HQ-415 acts as a metal chelator, binding to metal ions such as copper, iron, and zinc. This property is crucial in various chemical reactions and studies where metal ion concentration needs to be controlled or stabilized. The compound's ability to form stable complexes with metals makes it valuable in both academic research and industrial applications.

Chemical Reactions

this compound participates in several types of chemical reactions:

- Oxidation : Can be oxidized in the presence of oxidizing agents.

- Reduction : Undergoes reduction reactions with reducing agents.

- Substitution : Engages in substitution reactions where functional groups are exchanged.

The versatility of this compound in these reactions allows researchers to explore its behavior under different conditions, which is essential for developing new chemical processes or materials .

Biological Applications

Neuroprotection

Research has demonstrated that this compound can rescue cells from toxicity induced by proteins associated with neurodegenerative diseases, such as TDP-43 and α-synuclein. In yeast models expressing these proteins, this compound showed significant protective effects, with effective concentrations eliciting a 50% maximal response (EC50) around 15 μM . This suggests its potential utility in treating conditions like Alzheimer's disease by modifying protein aggregation pathways.

In Vivo Studies

In animal models, this compound has exhibited promising results:

- Antitumor Activity : In xenograft models, this compound significantly inhibited tumor growth by up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : Demonstrated effectiveness in reducing inflammation markers in models of induced arthritis, showing significant reductions in paw swelling .

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects against diseases characterized by protein misfolding and metal toxicity. Clinical trials involving related compounds have shown encouraging results in modifying Alzheimer’s disease symptoms . The unique properties of this compound facilitate its use as a therapeutic agent aimed at restoring metal homeostasis and stabilizing metalloproteins.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Cancer Treatment Case Study

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Induced significant apoptosis in cancer cells with minimal effects on normal cells.

- Infection Control Case Study

作用机制

HQ-415 主要通过其金属螯合特性发挥作用。它与金属离子结合,从而阻止它们参与有害反应。在表达 α-突触核蛋白的细胞中,this compound 与其他化合物协同作用以降低毒性。 所涉及的分子靶点和途径包括金属离子浓度的调节和蛋白质结构的稳定 .

相似化合物的比较

HQ-415 的独特之处在于它与克利奥奎诺尔等其他化合物具有很强的协同作用。类似的化合物包括:

克利奥奎诺尔: 另一种具有类似性质但具有不同协同作用的金属螯合剂。

HQ-161: 一种相关的化合物,它也能拯救 TDP-43 毒性,但与其他化合物具有不同的相互作用特征。

生物活性

HQ-415, a derivative of 8-hydroxyquinoline (8-OHQ), has garnered attention for its diverse biological activities, particularly in neuroprotection and metal chelation. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Metal Chelation and Ionophore Activity

this compound exhibits significant metal chelation properties, which are crucial for its biological activity. Metal ions play a pivotal role in various biochemical processes, and their dysregulation can lead to neurodegenerative diseases. This compound's ability to chelate metals helps restore metal homeostasis and mitigate oxidative stress, which is often implicated in neurotoxicity .

Protection Against Neurotoxic Proteins

Research indicates that this compound can protect against the toxicity induced by proteins associated with neurodegenerative diseases, such as TDP-43 and α-synuclein. In yeast models expressing these toxic proteins, this compound demonstrated a dose-dependent rescue effect, with an effective concentration eliciting a 50% maximal response (EC50) of approximately 15 μM . The compound's protective mechanisms are believed to involve modulation of cellular pathways that manage proteotoxic stress.

Efficacy in Biological Models

Yeast Model Studies

In studies utilizing yeast models expressing TDP-43 and α-synuclein, this compound was shown to significantly improve cell viability compared to untreated controls. The EC100 for this compound ranged from 15 to 20 μM, indicating its potent protective effects at relatively low concentrations . Importantly, the compound exhibited toxicity at concentrations exceeding its therapeutic window, highlighting the need for careful dosage management.

| Compound | EC50 (μM) | EC100 (μM) | Toxicity Threshold (μM) |

|---|---|---|---|

| This compound | 15 | 15-20 | >20 |

| HQ-161 | 25 | 30-40 | <80 |

Case Studies and Clinical Implications

Neurodegenerative Disease Models

The application of this compound in models of neurodegeneration has shown promising results. For instance, in a study involving rat models of ischemia/reperfusion injury, this compound was observed to induce the expression of hypoxia-related genes and glucose transporters, suggesting its role in enhancing cellular resilience against metabolic stress . These findings support the potential of this compound as a therapeutic agent in conditions characterized by oxidative stress and neuroinflammation.

Phase II Clinical Trials

Encouraging results from preclinical studies have led to the initiation of phase II clinical trials for compounds related to the 8-OHQ family, including this compound. These trials aim to assess the efficacy of these compounds in modifying the progression of Alzheimer’s disease and other neurodegenerative disorders. Initial outcomes suggest that tailored applications of this compound could provide a viable strategy for managing these complex diseases .

属性

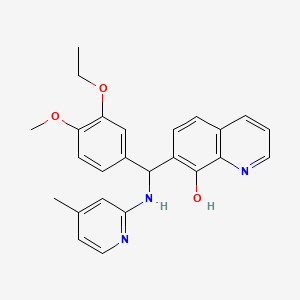

IUPAC Name |

7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOOFZJZQYFZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。